molecular formula C28H35N7O2 B1684295 N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide CAS No. 398493-79-3

N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Cat. No. B1684295
M. Wt: 501.6 g/mol
InChI Key: OBWNXGOQPLDDPS-UHFFFAOYSA-N
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Description

PHA-680632 is an inhibitor of Aurora A, B, and C kinases (IC50s = 27, 135, and 120 nM, respectively). It has greater than 15-fold selectivity for Aurora A kinase in a panel of 31 kinases. PHA-680632 inhibits phosphorylation of serine 10 on histone H3 in U2OS cells (IC50 = 0.39 µM). It inhibits proliferation of U2OS, HeLa, A549, HCT116, U937, and HL-60 cells (IC50s = 1.6, 0.4, 0.6, 0.1, 0.1, and 0.1 µM, respectively). PHA-680632 reduces the size of established tumors in transgenic v-Ha-ras mice and in an HL-60 human leukemia mouse xenograft model when administered at a dose of 45 mg/kg.
PHA-680632 is a is potent inhibitor of Aurora A, Aurora B and Aurora C with IC50 of 27 nM, 135 nM and 120 nM, respectively. PHA-680632 is also the first representative of a new class of Aurora inhibitors with a high potential for further development as an anticancer therapeutic. PHA-680632 is active on a wide range of cancer cell lines and shows significant tumor growth inhibition in different animal tumor models at well-tolerated doses.

Scientific Research Applications

1. Molecular Interaction Studies

The compound has been explored for its molecular interactions, particularly as an antagonist for cannabinoid receptors. Shim et al. (2002) conducted a detailed study using the AM1 molecular orbital method to analyze the conformational behavior and interaction with the CB1 cannabinoid receptor. This research is significant for understanding the molecular basis of receptor-ligand interactions (Shim et al., 2002).

2. Synthesis of Derivatives for Tuberculosis Treatment

Samala et al. (2013) synthesized derivatives of this compound for inhibiting Mycobacterium tuberculosis. Their work highlights the compound's potential as a therapeutic agent against tuberculosis (Samala et al., 2013).

3. Applications in Heterocyclic Chemistry

The compound's utility in synthesizing novel heterocycles was demonstrated by Kamal El‐Dean et al. (2018). They used it as a precursor for various pharmacologically active molecules, showcasing its versatility in drug development (Kamal El‐Dean et al., 2018).

4. Antiproliferative Activity Research

The antiproliferative activities of pyrazole-sulfonamide derivatives, related to this compound, were studied by Mert et al. (2014). This research is crucial for understanding the compound's potential in cancer therapy (Mert et al., 2014).

5. Synthesis of Novel Heterocyclic Compounds

Ho and Suen (2013) explored the synthesis of new heterocyclic compounds using a similar structure, which is pivotal for discovering new therapeutic agents (Ho & Suen, 2013).

properties

IUPAC Name

N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNXGOQPLDDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460035
Record name PHA-680632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

CAS RN

398493-79-3
Record name PHA-680632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-680632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-680632
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
Reactant of Route 2
N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
Reactant of Route 4
N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Citations

For This Compound
1
Citations
DCS Costa, LSM Forezi, MFC Cardoso… - Revista Virtual De …, 2017 - static.sites.sbq.org.br
The inhibitors of the enzymes tyrosine kinase (ITKs), also known by" tinibs", have been used as the most modern and effective tools in the treatment of several types of cancer. This …
Number of citations: 2 static.sites.sbq.org.br

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